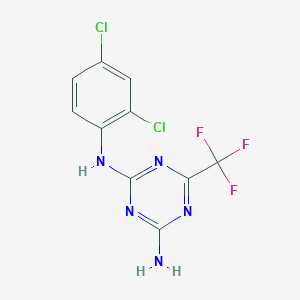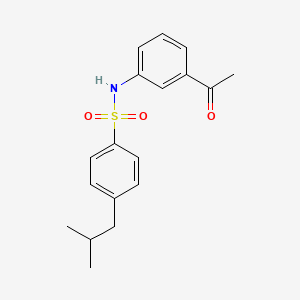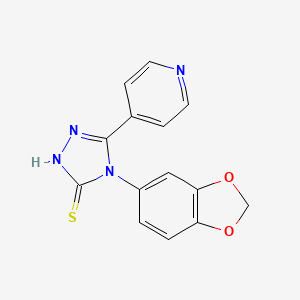
N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as DCTD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCTD is a member of the triazine family and has been found to possess unique properties that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of DCTD involves the inhibition of ATP binding to the active site of the target enzyme. This results in the inhibition of the enzyme's activity, which in turn leads to the disruption of various biological processes that depend on the enzyme's activity.
Biochemical and Physiological Effects
DCTD has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines, inhibit cell growth and proliferation, and inhibit angiogenesis. DCTD has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using DCTD in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying various biological processes. However, one of the limitations of using DCTD is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of DCTD in scientific research. One potential application is in the development of novel cancer therapies. DCTD has been shown to have potent anti-cancer activity and could be used as a starting point for the development of new drugs. Another potential application is in the study of various signaling pathways involved in disease processes. DCTD's ability to inhibit various enzymes involved in these pathways makes it a valuable tool for studying their mechanisms. Finally, DCTD could also be used in the development of new anti-inflammatory drugs, given its ability to reduce the production of pro-inflammatory cytokines.
Conclusion
In conclusion, DCTD is a valuable tool for scientific research due to its unique properties. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for studying various biological processes. While there are limitations to its use, there are also several future directions for its application in the development of novel therapies for cancer, inflammation, and other diseases.
合成法
The synthesis of DCTD involves the reaction between 2,4-dichloroaniline and 6-trifluoromethyl-1,3,5-triazine-2,4-diamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product that can be easily purified and characterized.
科学的研究の応用
DCTD has been widely used in scientific research due to its unique properties. It has been found to possess potent inhibitory activity against a wide range of enzymes, including tyrosine kinases, protein kinases, and cyclin-dependent kinases. This makes it a valuable tool for studying the mechanisms of various biological processes, including cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
2-N-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F3N5/c11-4-1-2-6(5(12)3-4)17-9-19-7(10(13,14)15)18-8(16)20-9/h1-3H,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJABPPIXDGMZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC2=NC(=NC(=N2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)


![4-[(4-ethylbenzyl)amino]phenol](/img/structure/B5836425.png)

![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)
![2-[2-(2-bromophenyl)hydrazino]-4,6-dimethylpyrimidine](/img/structure/B5836437.png)



![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)

![N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)